molecular formula C8H8F4O2 B583007 Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) CAS No. 155689-27-3

Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)

Cat. No.: B583007
CAS No.: 155689-27-3
M. Wt: 212.14 g/mol
InChI Key: CVTIWPHJPJXZHS-UHFFFAOYSA-N
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Description

Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is a synthetic organic compound characterized by its unique cyclobutene ring structure substituted with ethoxy and tetrafluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) typically involves multiple steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxy-substituted alkenes and tetrafluoroethylene under high-pressure conditions.

    Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Purification: The compound is purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for the cycloaddition and acylation steps, and employing large-scale chromatography or crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its fluorinated cyclobutene ring is of particular interest due to its stability and bioactivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and unique structural properties.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. Additionally, the ethanone group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopropen-1-yl)-(9CI)
  • Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopenten-1-yl)-(9CI)
  • Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclohexen-1-yl)-(9CI)

Uniqueness

Compared to its analogs, Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. The tetrafluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

155689-27-3

Molecular Formula

C8H8F4O2

Molecular Weight

212.14 g/mol

IUPAC Name

1-(2-ethoxy-3,3,4,4-tetrafluorocyclobuten-1-yl)ethanone

InChI

InChI=1S/C8H8F4O2/c1-3-14-6-5(4(2)13)7(9,10)8(6,11)12/h3H2,1-2H3

InChI Key

CVTIWPHJPJXZHS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(C1(F)F)(F)F)C(=O)C

Canonical SMILES

CCOC1=C(C(C1(F)F)(F)F)C(=O)C

Synonyms

Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)

Origin of Product

United States

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